molecular formula C10H13N3O2S B13984466 Methyl 4-amino-3-(3-methylthioureido)benzoate

Methyl 4-amino-3-(3-methylthioureido)benzoate

Cat. No.: B13984466
M. Wt: 239.30 g/mol
InChI Key: WVPQEPAXNSRHPL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methylthioureido)benzoate is a chemical compound with the molecular formula C10H13N3O2S It is a derivative of benzoic acid and contains both amino and thioureido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylthioureido)benzoate typically involves the reaction of methyl 4-amino-3-nitrobenzoate with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioureido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methylthioureido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-amino-3-(3-methylthioureido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-methylthioureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(3-methylthioureido)benzoate is unique due to the presence of both amino and thioureido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

methyl 4-amino-3-(methylcarbamothioylamino)benzoate

InChI

InChI=1S/C10H13N3O2S/c1-12-10(16)13-8-5-6(9(14)15-2)3-4-7(8)11/h3-5H,11H2,1-2H3,(H2,12,13,16)

InChI Key

WVPQEPAXNSRHPL-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=C(C=CC(=C1)C(=O)OC)N

Origin of Product

United States

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